N-(3-chloro-4-methylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide N-(3-chloro-4-methylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15303209
InChI: InChI=1S/C19H16ClNO3/c1-10-4-5-13(8-15(10)20)21-19(23)18-9-16(22)14-6-11(2)12(3)7-17(14)24-18/h4-9H,1-3H3,(H,21,23)
SMILES:
Molecular Formula: C19H16ClNO3
Molecular Weight: 341.8 g/mol

N-(3-chloro-4-methylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15303209

Molecular Formula: C19H16ClNO3

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C19H16ClNO3
Molecular Weight 341.8 g/mol
IUPAC Name N-(3-chloro-4-methylphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C19H16ClNO3/c1-10-4-5-13(8-15(10)20)21-19(23)18-9-16(22)14-6-11(2)12(3)7-17(14)24-18/h4-9H,1-3H3,(H,21,23)
Standard InChI Key YXKPBUZTZKKLFI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C)Cl

Introduction

Structural and Molecular Characteristics

Core Chromene Architecture

The compound’s scaffold centers on a 4H-chromene system, a bicyclic structure comprising a benzene ring fused to a pyrone moiety. The chromene core is substituted at positions 6 and 7 with methyl groups and at position 4 with an oxo group, forming the 4-oxo-4H-chromene backbone . The carboxamide group at position 2 links the chromene system to a 3-chloro-4-methylphenyl ring, introducing steric and electronic modifications critical to its bioactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H16ClNO3\text{C}_{19}\text{H}_{16}\text{ClNO}_3
Molecular Weight341.8 g/mol
IUPAC NameN-(3-chloro-4-methylphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide
Standard InChIInChI=1S/C19H16ClNO3/c1-10-4-5-13(8-15(10)20)21-19(23)18-9-16(22)14-6-11(2)12(3)7-17(14)24-18/h4-9H,1-3H3,(H,21,23)

Substituent Effects on Reactivity

The 3-chloro-4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the methyl groups at positions 6 and 7 influence steric interactions with biological targets. Quantum mechanical calculations suggest that the electron-withdrawing chloro group polarizes the carboxamide bond, increasing its susceptibility to nucleophilic attack in enzymatic binding pockets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step protocol involving:

  • Chromene Intermediate Preparation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions to form the 4-oxo-4H-chromene core.

  • Carboxamide Formation: Coupling the chromene-2-carboxylic acid with 3-chloro-4-methylaniline using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous dichloromethane .

Reaction Conditions

  • Temperature: 0–5°C during coupling to minimize side reactions.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) for carboxyl activation.

  • Yield: ~65–70% after column chromatography.

Industrial Manufacturing Considerations

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes . Solvent recovery systems and automated purification (e.g., simulated moving bed chromatography) are prioritized to meet sustainability benchmarks.

Cell LineIC50_{50} (µM)Mechanism
MCF-725.0Caspase-3 activation
HCT-11628.4DNA fragmentation

Comparative Analysis with Structural Analogs

N-(4-Ethylphenyl)-6,7-Dimethyl-4-Oxo-4H-Chromene-2-Carboxamide

This analog (PubChem CID 16438620) replaces the 3-chloro-4-methylphenyl group with a 4-ethylphenyl moiety, reducing molecular weight to 321.4 g/mol . While it exhibits similar COX-2 inhibition (IC50_{50} = 14.1 µM), its lower lipophilicity correlates with reduced cellular uptake and 20% lower anticancer efficacy in HCT-116 cells .

Role of Halogenation

Chlorine’s electronegativity enhances dipole interactions in the target compound, whereas ethyl groups in analogs prioritize steric effects. This distinction underscores halogenation’s value in optimizing drug-receptor binding kinetics .

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